molecular formula C18H14N4O B8194253 3-Amino-6-(3-(benzyloxy)phenyl)pyrazine-2-carbonitrile

3-Amino-6-(3-(benzyloxy)phenyl)pyrazine-2-carbonitrile

Cat. No.: B8194253
M. Wt: 302.3 g/mol
InChI Key: XSJRVUWDUPLFQY-UHFFFAOYSA-N
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Description

3-Amino-6-(3-(benzyloxy)phenyl)pyrazine-2-carbonitrile is a heterocyclic compound that features a pyrazine ring substituted with an amino group, a benzyloxyphenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(3-(benzyloxy)phenyl)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(3-(benzyloxy)phenyl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonitrile group can produce primary amines.

Scientific Research Applications

3-Amino-6-(3-(benzyloxy)phenyl)pyrazine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-6-(3-(benzyloxy)phenyl)pyrazine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Aminopyrazine-2-carboxamide: This compound shares the pyrazine core but differs in the substituents attached to the ring.

    3-Amino-6-phenylpyrazine-2-carbonitrile: Similar structure but lacks the benzyloxy group.

Uniqueness

3-Amino-6-(3-(benzyloxy)phenyl)pyrazine-2-carbonitrile is unique due to the presence of the benzyloxyphenyl group, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

3-amino-6-(3-phenylmethoxyphenyl)pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O/c19-10-16-18(20)21-11-17(22-16)14-7-4-8-15(9-14)23-12-13-5-2-1-3-6-13/h1-9,11H,12H2,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJRVUWDUPLFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CN=C(C(=N3)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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